molecular formula C12H18ClIN2O3S B1627077 3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE CAS No. 864759-45-5

3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE

Cat. No.: B1627077
CAS No.: 864759-45-5
M. Wt: 432.71 g/mol
InChI Key: GEVCNRNMFZODIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE is a chemical compound with the molecular formula C12H18ClIN2O3S and a molecular weight of 432.71 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE typically involves the reaction of 3-iodobenzenesulfonyl chloride with N-(2-morpholin-4-ylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The sulfonamide group can be oxidized under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonamide group may play a role in binding to active sites, while the morpholine ring can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    3-iodobenzenesulfonamide: Lacks the morpholine and ethyl groups.

    N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks the iodine atom.

    3-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide: Has a chlorine atom instead of iodine.

Uniqueness

3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE is unique due to the presence of both the iodine atom and the morpholine ring. The iodine atom can participate in various substitution reactions, while the morpholine ring enhances the compound’s solubility and stability. This combination of functional groups makes it a versatile compound for scientific research applications.

Properties

CAS No.

864759-45-5

Molecular Formula

C12H18ClIN2O3S

Molecular Weight

432.71 g/mol

IUPAC Name

3-iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C12H17IN2O3S.ClH/c13-11-2-1-3-12(10-11)19(16,17)14-4-5-15-6-8-18-9-7-15;/h1-3,10,14H,4-9H2;1H

InChI Key

GEVCNRNMFZODIB-UHFFFAOYSA-N

SMILES

C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)I.Cl

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)I.Cl

Origin of Product

United States

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